N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a phenyl ring substituted with dimethyl groups and a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenyl Substituent: The starting material, 3,4-dimethylphenylamine, is reacted with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide.
Cyclization: The acetamide is then subjected to cyclization reactions to form the fused bicyclic system. This step may involve the use of reagents such as phosgene or other cyclizing agents under controlled conditions.
Final Coupling: The intermediate is then coupled with the appropriate dioxooctahydro-4,6-ethenocyclopropa[f]isoindole derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)acetamide: Lacks the fused bicyclic system but shares the phenylacetamide structure.
N-(3,4-dimethylphenyl)-N-methylacetamide: Similar structure but with a simpler amide linkage.
N-(3,4-dimethylphenyl)-N-[(1,3-dioxoisoindolin-2-yl)methyl]acetamide: Contains a different bicyclic system.
Uniqueness
N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide is unique due to its complex fused bicyclic system, which may confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-11-4-5-14(8-12(11)2)23(13(3)25)10-24-21(26)19-15-6-7-16(18-9-17(15)18)20(19)22(24)27/h4-8,15-20H,9-10H2,1-3H3 |
InChI Key |
OXYVJYPQGBZNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C(=O)C)C |
Origin of Product |
United States |
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